Cyclononanone, 2-nitro-
Description
Properties
CAS No. |
13154-29-5 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-nitrocyclononan-1-one |
InChI |
InChI=1S/C9H15NO3/c11-9-7-5-3-1-2-4-6-8(9)10(12)13/h8H,1-7H2 |
InChI Key |
BDOPHVQWVPKYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(=O)CCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclononanone, 2-nitro- can be achieved through several methods. One common approach involves the nitration of cyclononanone using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures and conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of Cyclononanone, 2-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclononanone, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amine or other nitrogen-containing functional groups.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under appropriate conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted cyclononanone compounds.
Scientific Research Applications
Cyclononanone, 2-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclononanone, 2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
Toxicity and Bioactivity
Cyclononanone exhibits significant toxicity to insect populations. In susceptible cockroach strains (strain S), its LD${50}$ is 0.025 mg/µl, outperforming limonene (LD${50}$ = 0.063 mg/µl), α-pinene (LD${50}$ = >12.5 mg/µl), and nerolidol (LD${50}$ = >12.5 mg/µl). However, insecticide-resistant strains (D and E) show 6.7- and 5.6-fold resistance to cyclononanone, respectively, attributed to cytochrome P450 monooxygenase-mediated detoxification .
Comparisons with Other Aliphatic Compounds
| Compound | LD$_{50}$ (mg/µl) – Strain S | Resistance Ratio (Strain D/E) | Synergist (PBO) Effect (SR) |
|---|---|---|---|
| Cyclononanone | 0.025 | 6.7 / 5.6 | 8.4 (Strain D) |
| Limonene | 0.063 | 1.0 / 1.0 | 1.0 (No reduction) |
| α-Pinene | >12.5 | 0.9 / >10 | 1.5 (Moderate) |
| Nerolidol | >12.5 | >10 (Strain E) | 1.0 (No reduction) |
Synergist (PBO) Effect: Piperonyl butoxide (PBO) significantly enhances cyclononanone’s toxicity in resistant strains (synergism ratio, SR = 8.4), indicating P450 inhibition as a critical resistance mechanism .
Structural and Functional Analogues
(a) Bicyclo[2.2.2]octane, 2-Nitro- (CAS 5437-58-1)
- Structure: Bicyclic nitro compound ($ \text{C}8\text{H}{13}\text{NO}_2 $).
- Properties: Smaller ring system but shares nitro functionalization.
(b) 2-(2-Chlorophenyl)-2-Nitrocyclohexanone (CAS 2079878-75-2)
- Structure: Nitro-substituted cyclohexanone with a chlorophenyl group.
- Applications: Precursor to Norketamine, with pharmacological effects similar to ketamine. Demonstrates the role of nitro groups in bioactive molecule synthesis .
(c) Benzaldehyde, 3-Nitro- (CAS 99-61-6)
- Structure: Aromatic nitro compound ($ \text{C}7\text{H}5\text{NO}_3 $).
- Properties: Used in organic synthesis; differs from cyclononanone in aromaticity and lack of a ketone group .
Resistance Mechanisms
Cyclononanone’s resistance in insects contrasts with other compounds:
- α-Pinene : Low resistance (RR = 0.9 in strain D) but high variability in strain E (RR >10), indicating strain-specific mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
